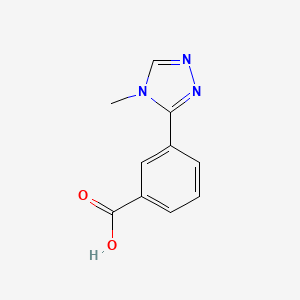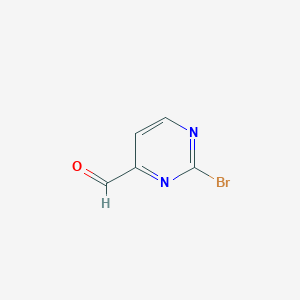
9-(2',3',5'-Tri-O-benzoyl-2'-C-methyl-b-D-ribofuranosyl)6-methylpurine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2’,3’,5’-Tri-O-benzoyl-2’-C-methyl-b-D-ribofuranosyl)6-methylpurine is a modified nucleoside with significant biological and chemical properties. This compound is known for its antiviral and anticancer activities, making it a valuable subject in scientific research. Its unique structure allows it to interact with various biological pathways, providing insights into its potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2’,3’,5’-Tri-O-benzoyl-2’-C-methyl-b-D-ribofuranosyl)6-methylpurine typically involves the following steps:
Protection of Ribose: The ribose sugar is protected by benzoylation to form 2’,3’,5’-Tri-O-benzoyl-D-ribofuranose.
Methylation: The 2’-position of the ribose is methylated to introduce the 2’-C-methyl group.
Glycosylation: The protected and methylated ribose is then coupled with 6-methylpurine under acidic conditions to form the nucleoside.
Deprotection: The final step involves the removal of benzoyl protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques. Key considerations include the use of high-purity reagents, controlled reaction conditions, and efficient purification methods such as chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
9-(2’,3’,5’-Tri-O-benzoyl-2’-C-methyl-b-D-ribofuranosyl)6-methylpurine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, affecting its biological activity.
Substitution: Nucleophilic substitution reactions can modify the purine base or the ribose moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, each with distinct biological properties. For example, oxidation can yield oxo derivatives with altered antiviral activity, while substitution can introduce new functional groups enhancing its therapeutic potential.
Applications De Recherche Scientifique
9-(2’,3’,5’-Tri-O-benzoyl-2’-C-methyl-b-D-ribofuranosyl)6-methylpurine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in DNA and RNA synthesis, as well as its interactions with enzymes.
Medicine: Investigated for its antiviral and anticancer properties, particularly in targeting viral replication and cancer cell proliferation.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of DNA and RNA synthesis. It targets viral reverse transcriptase and ribonucleotide reductase, enzymes crucial for viral replication and DNA synthesis, respectively. By inhibiting these enzymes, the compound prevents the proliferation of viruses and cancer cells. Additionally, it induces apoptosis in cancer cells, contributing to its anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-(2’,3’,5’-Tri-O-acetyl-2’-C-methyl-b-D-ribofuranosyl)purine
- 9-(2’,3’,5’-Tri-O-benzoyl-b-D-ribofuranosyl)purine
- 6-Methylpurine riboside
Uniqueness
Compared to similar compounds, 9-(2’,3’,5’-Tri-O-benzoyl-2’-C-methyl-b-D-ribofuranosyl)6-methylpurine stands out due to its unique 2’-C-methyl modification, which enhances its stability and biological activity. This modification allows for more effective inhibition of viral replication and cancer cell proliferation, making it a promising candidate for therapeutic development .
Propriétés
Formule moléculaire |
C33H28N4O7 |
|---|---|
Poids moléculaire |
592.6 g/mol |
Nom IUPAC |
[3,4-dibenzoyloxy-4-methyl-5-(6-methylpurin-9-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C33H28N4O7/c1-21-26-28(35-19-34-21)37(20-36-26)32-33(2,44-31(40)24-16-10-5-11-17-24)27(43-30(39)23-14-8-4-9-15-23)25(42-32)18-41-29(38)22-12-6-3-7-13-22/h3-17,19-20,25,27,32H,18H2,1-2H3 |
Clé InChI |
WVYMZTDRHINGHR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)(C)OC(=O)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(4-Chlorophenyl)-6,7,8,9-tetrahydro-5H-thiazolo[3,2-a]azepin-4-ium bromide](/img/structure/B12101124.png)
![1-[4-Amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12101126.png)

![4-Amino-5-[[1-[[4-amino-1-[[8-[[1-[[4-carboxy-1-[(1-carboxy-2-phenylethyl)amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-hydroxy-2,7-dimethyl-8-oxooctan-4-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12101133.png)
![3-Ethyl-5-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12101146.png)
![1-Methyl-1,7-diazaspiro[4.5]decane](/img/structure/B12101147.png)



![N-[1-(2-chlorophenyl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12101178.png)


